

# Commercial availability of high-purity Cyclopropylmethanol-d4

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## Compound of Interest

Compound Name: Cyclopropylmethanol-d4

CAS No.: 91314-18-0

Cat. No.: B586768

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An In-Depth Technical Guide to the Commercial Availability and Quality Verification of High-Purity **Cyclopropylmethanol-d4**

## Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of high-purity **Cyclopropylmethanol-d4** (CAS No: 91314-18-0). We will delve into its critical role in modern research, navigate the complexities of its commercial sourcing, and establish robust, self-validating protocols for verifying its chemical and isotopic integrity upon receipt.

## The Strategic Importance of High-Purity Cyclopropylmethanol-d4

**Cyclopropylmethanol-d4**, a deuterated isotopologue of cyclopropylmethanol, is a specialized yet indispensable tool in pharmaceutical and metabolic research. The cyclopropyl moiety is frequently incorporated into drug candidates to enhance metabolic stability, modulate

lipophilicity, and improve binding affinity to biological targets.[1] The introduction of deuterium atoms at specific positions provides a powerful analytical advantage.

Key Applications:

- **Internal Standards in Bioanalysis:** In liquid chromatography-mass spectrometry (LC-MS) assays, deuterated compounds are the gold standard for internal standards.[2] Because they are chemically identical to the analyte, they co-elute and experience the same ionization effects, allowing for precise quantification by correcting for matrix effects and instrumental variability.[2] For this application, both high chemical purity (>99%) and high isotopic enrichment (≥98%) are paramount to prevent cross-signal interference.[3]
- **Metabolic Fate Studies:** Isotopic labeling is a cornerstone technique for tracking the metabolic pathways of a drug molecule.[4] By using **Cyclopropylmethanol-d4** as a building block, researchers can synthesize deuterated drug candidates and trace their biotransformation, identifying metabolites with high confidence using mass spectrometry.

The central challenge for researchers is not just finding a supplier, but ensuring the material received meets the stringent purity requirements necessary for regulatory compliance and data integrity.

## Navigating the Commercial Landscape: Sourcing and Supplier Vetting

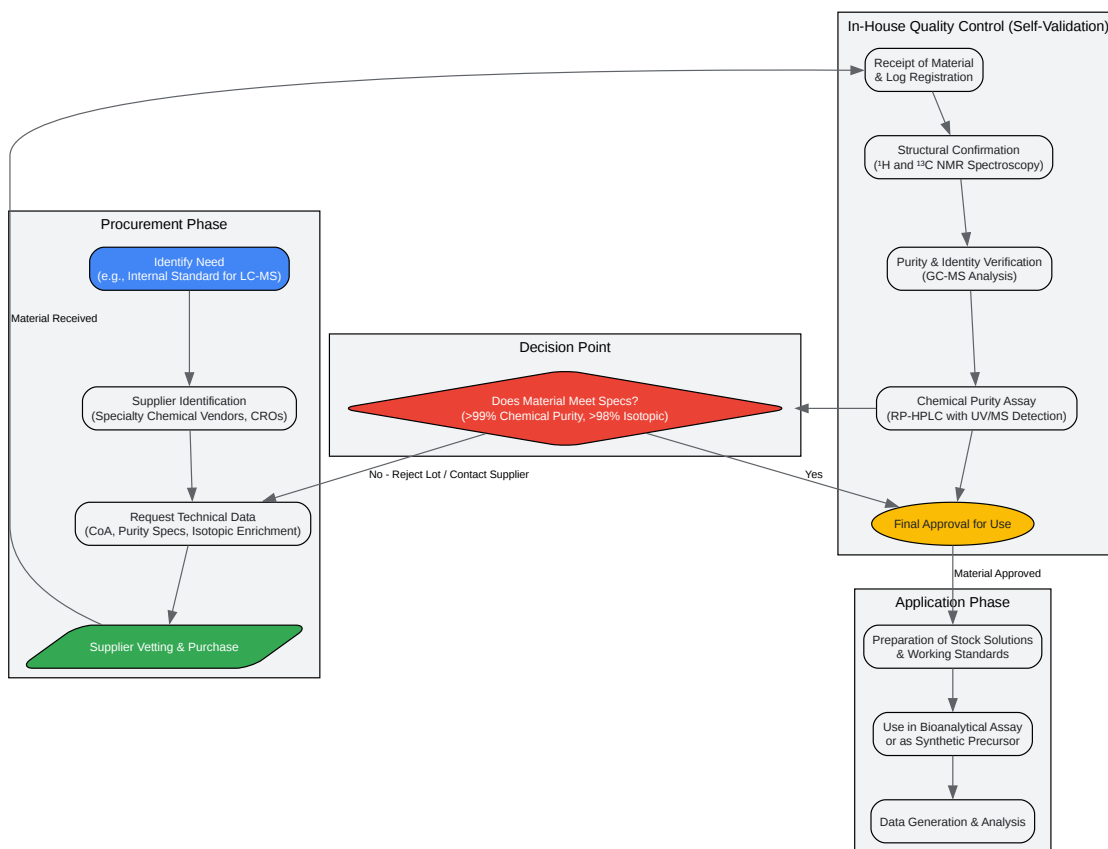
The commercial availability of high-purity **Cyclopropylmethanol-d4** is limited to specialized chemical suppliers and contract research organizations (CROs). The synthesis of deuterated compounds is a complex process, often leading to higher costs and limited stock compared to their non-deuterated counterparts.[5]

Supplier/Organization	Product Name	CAS Number	Molecular Formula	Notes
Santa Cruz Biotechnology, Inc.	Cyclopropylmethanol-d4	91314-18-0	C <sub>4</sub> H <sub>4</sub> D <sub>4</sub> O	Offered for research use only. Certificate of Analysis available for lot-specific data. <a href="#">[6]</a>
CRO Splendid Lab Pvt. Ltd.	Cyclopropylmethanol-d4	91314-18-0	C <sub>4</sub> H <sub>4</sub> D <sub>4</sub> O	Listed as a product from a CRO specializing in custom synthesis and pharmaceutical impurities. <a href="#">[7]</a>
PubChem	Cyclopropylmethanol-d4	91314-18-0	C <sub>4</sub> H <sub>4</sub> D <sub>4</sub> O	While not a direct supplier, PubChem lists depositor-supplied synonyms and identifiers, which can help in broader searches. <a href="#">[8]</a>

### Workflow for Sourcing and Verification of High-Purity Reagents

The following diagram outlines a logical workflow that ensures the procurement of high-quality **Cyclopropylmethanol-d4**. This process is designed as a self-validating system, incorporating verification steps to build confidence in the material before its commitment to critical experiments.

Workflow: Sourcing to Application of Cyclopropylmethanol-d4



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Caption: Sourcing and quality control workflow for **Cyclopropylmethanol-d4**.

## Foundational Chemistry: Synthesis and Purification Insights

To appreciate the necessity of rigorous quality control, it is crucial to understand the synthetic origin of this reagent. The non-deuterated analogue, cyclopropylmethanol, is typically synthesized via methods like the reduction of cyclopropyl ketone or the hydrogenation of cyclopropanecarboxaldehyde.<sup>[9][10]</sup>

The introduction of deuterium is a more nuanced process. It can be achieved through:

- Reduction with a deuterated reducing agent: Using reagents like lithium aluminum deuteride (LiAlD<sub>4</sub>) on a suitable precursor. This method can be expensive due to the high cost of the deuterated reagent.<sup>[5]</sup>
- Catalytic H-D exchange: Employing a catalyst in the presence of a deuterium source, such as D<sub>2</sub>O, to replace specific hydrogen atoms with deuterium.<sup>[11]</sup>

The Causality Behind Impurities: The primary challenge in any deuteration synthesis is achieving complete isotopic incorporation without compromising chemical purity. Potential impurities can include:

- Residual non-deuterated starting material.
- Partially deuterated isotopologues (d1, d2, d3).
- Byproducts from the chemical reaction.

Effective purification, typically involving flash column chromatography or distillation, is essential to remove these impurities.<sup>[12][13]</sup> However, residual amounts may persist, necessitating the analytical verification protocols described below.

## Self-Validating Experimental Protocols for Quality Verification

Upon receiving a new batch of **Cyclopropylmethanol-d4**, it is imperative to perform in-house analytical testing to verify the specifications claimed on the Certificate of Analysis.

## Protocol 1: Structural Confirmation and Isotopic Enrichment by $^1\text{H}$ NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural information. In  $^1\text{H}$  NMR, the absence of signals at the chemical shifts corresponding to the cyclopropyl protons confirms successful deuteration. The integration of any residual proton signals can be used to estimate isotopic purity.

Methodology:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **Cyclopropylmethanol-d4** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Methanol-d4 or Chloroform-d). Add a trace amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- **Instrument Setup:** Use a 400 MHz or higher NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
- **Data Acquisition:** Acquire a standard  $^1\text{H}$  NMR spectrum. The number of scans should be sufficient to achieve a good signal-to-noise ratio (typically 16-64 scans).
- **Data Analysis:**
  - **Confirm Structure:** Identify the signal for the methylene protons (-CH<sub>2</sub>OH) and the hydroxyl proton (-OH), which may be a broad singlet or exchange with residual water in the solvent. [\[14\]](#)[\[15\]](#)
  - **Verify Deuteration:** In a fully deuterated (d4) sample, the characteristic multiplets for the cyclopropyl ring protons (typically found between  $\delta$  0.2-1.1 ppm for the non-deuterated compound) should be absent or significantly diminished.
  - **Estimate Isotopic Enrichment:** Carefully integrate any small, residual peaks in the cyclopropyl region against the integration of the methylene protons. This ratio provides a semi-quantitative measure of isotopic purity. For a high-purity sample, these residual peaks should be minimal.

## Protocol 2: Identity and Purity Assessment by GC-MS

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile compounds and provides their mass-to-charge ratio ( $m/z$ ), confirming molecular weight and helping to identify impurities. For **Cyclopropylmethanol-d4**, the expected molecular weight is 76.13 g/mol .[6]

Methodology:

- Sample Preparation: Prepare a dilute solution of **Cyclopropylmethanol-d4** (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC-MS System:
  - Column: Use a standard, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).
  - Injection: Inject 1 µL of the sample using a split injection mode.
  - Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of any potential impurities.
  - MS Detector: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range from  $m/z$  30 to 200.
- Data Analysis:
  - Retention Time: Confirm the elution of a major peak at the expected retention time.
  - Mass Spectrum: Analyze the mass spectrum of the major peak. Look for the molecular ion ( $[M]^+$ ) at  $m/z$  76.
  - Purity Check: Examine the total ion chromatogram (TIC) for any other peaks. The area percentage of the main peak should be >99% for a high-purity sample. Analyze the mass spectra of any minor peaks to identify potential impurities (e.g., a peak with a molecular ion at  $m/z$  72 would indicate the presence of non-deuterated Cyclopropylmethanol).

## Protocol 3: High-Resolution Chemical Purity by HPLC

Principle: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a robust method for quantifying the chemical purity of a sample by separating it from non-volatile impurities.

Methodology:

- Sample Preparation: Prepare a solution of **Cyclopropylmethanol-d4** in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 0.5 mg/mL.
- HPLC System:
  - Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  - Mobile Phase: An isocratic or gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol.
  - Flow Rate: A typical flow rate is 1.0 mL/min.
  - Detector: A UV detector set at a low wavelength (~210 nm) or, ideally, a mass spectrometer (LC-MS).
- Data Analysis:
  - Chromatogram Review: The resulting chromatogram should show a single major peak.
  - Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks. For high-purity material, this should exceed 99.0%.
  - Chromatographic Isotope Effect: Be aware that in high-resolution chromatography, a slight separation between the deuterated and any residual non-deuterated compound may occur.<sup>[16]</sup> This is often negligible but can be a consideration in high-stakes quantitative assays.

By systematically applying these protocols, researchers can build a comprehensive and trustworthy profile of their **Cyclopropylmethanol-d4**, ensuring the integrity and reproducibility of their subsequent experiments.

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